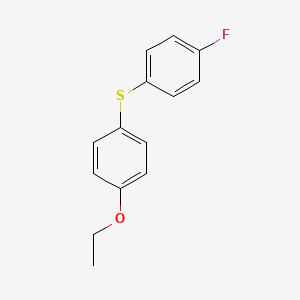

(4-Ethoxyphenyl)(4-fluorophenyl)sulfane

描述

Structure

3D Structure

属性

分子式 |

C14H13FOS |

|---|---|

分子量 |

248.32 g/mol |

IUPAC 名称 |

1-ethoxy-4-(4-fluorophenyl)sulfanylbenzene |

InChI |

InChI=1S/C14H13FOS/c1-2-16-12-5-9-14(10-6-12)17-13-7-3-11(15)4-8-13/h3-10H,2H2,1H3 |

InChI 键 |

KEQONMKQIZTDGW-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=CC=C(C=C1)SC2=CC=C(C=C2)F |

产品来源 |

United States |

Advanced Synthetic Methodologies for 4 Ethoxyphenyl 4 Fluorophenyl Sulfane

C-S Bond Formation Strategies in Diaryl Sulfane Synthesis

The formation of the carbon-sulfur bond is the cornerstone of diaryl sulfane synthesis. Modern organic synthesis has seen a shift from classical methods, which often require harsh conditions, to more sophisticated catalytic approaches. These contemporary strategies offer greater efficiency, milder reaction conditions, and broader functional group tolerance. The primary approaches can be broadly classified into transition metal-catalyzed coupling reactions and metal-free alternatives.

Transition Metal-Catalyzed Coupling Reactions for Diaryl Sulfanes

Transition metal catalysis has revolutionized the formation of C-S bonds, providing powerful tools for the synthesis of diaryl sulfanes. Palladium, copper, and nickel complexes are the most extensively studied and utilized catalysts in this domain, each offering unique advantages in terms of reactivity, cost, and substrate scope.

Palladium-catalyzed cross-coupling reactions are among the most robust and versatile methods for the synthesis of diaryl sulfanes. These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a base. The catalytic cycle generally proceeds through oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the thiolate, and finally, reductive elimination to yield the diaryl sulfane and regenerate the Pd(0) catalyst.

The choice of ligand is crucial for the success of these reactions, influencing the catalyst's stability, reactivity, and selectivity. A variety of phosphine-based ligands have been developed to facilitate these transformations.

| Aryl Halide/Triflate | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodoanisole | 4-Fluorothiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Toluene | 110 | 95 |

| 4-Bromobenzotrifluoride | 4-Ethoxythiophenol | Pd₂(dba)₃ / dppf | NaOtBu | Dioxane | 100 | 88 |

| 4-Fluorophenyl triflate | 4-Ethoxythiophenol | PdCl₂(PPh₃)₂ | K₃PO₄ | DMF | 80 | 92 |

Interactive Data Table: The table above summarizes representative palladium-catalyzed arylthiolation reactions for the synthesis of diaryl sulfanes with functionalities relevant to (4-Ethoxyphenyl)(4-fluorophenyl)sulfane.

Copper-catalyzed C-S cross-coupling reactions, often referred to as Ullmann-type reactions, represent a cost-effective alternative to palladium-catalyzed methods. These reactions have a long history but have seen significant advancements with the development of new ligands and reaction conditions that allow for milder and more efficient transformations. Copper catalysts can effectively couple aryl halides with thiols to produce unsymmetrical diaryl sulfanes. The use of copper(I) salts, such as CuI, is common, often in the presence of a ligand and a base.

Recent developments have focused on expanding the substrate scope and improving the reaction conditions, including the use of more environmentally benign solvents.

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodofluorobenzene | 4-Ethoxythiophenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 85 |

| 4-Bromoethoxybenzene | 4-Fluorothiophenol | Cu₂O | Cs₂CO₃ | NMP | 130 | 82 |

| 4-Iodoanisole | 4-Fluorothiophenol | CuFe₂O₄ nanoparticles | K₂CO₃ | DMF | 100 | 90 |

Interactive Data Table: This table provides examples of copper-catalyzed methodologies for the synthesis of unsymmetrical diaryl sulfanes, highlighting the versatility of different copper sources and ligands.

Nickel catalysis has emerged as a powerful and economical alternative to palladium for C-S cross-coupling reactions. Nickel(0) complexes can catalyze the reaction between aryl halides and aromatic thiols, often with high efficiency and functional group tolerance. A key advantage of nickel is its ability to activate less reactive aryl chlorides, which are often more readily available and less expensive than the corresponding bromides and iodides.

The catalytic cycle is believed to be similar to that of palladium, involving oxidative addition, thiolate coordination, and reductive elimination. The choice of ligand is critical in modulating the reactivity and stability of the nickel catalyst.

| Aryl Halide | Thiol | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 4-Chlorofluorobenzene | 4-Ethoxythiophenol | NiCl₂(dppp) | NaOtBu | Toluene | 110 | 89 |

| 4-Bromoethoxybenzene | 4-Fluorothiophenol | Ni(cod)₂ / dppf | K₃PO₄ | Dioxane | 100 | 91 |

| 4-Iodoanisole | 4-Fluorothiophenol | NiCl₂(PCy₃)₂ | Cs₂CO₃ | DMF | 90 | 93 |

Interactive Data Table: The table above showcases examples of Nickel(0)-catalyzed reactions for the synthesis of diaryl sulfanes, demonstrating the utility of nickel catalysts with various aryl halides.

Metal-Free C-S Coupling Approaches

While transition metal catalysis is a dominant strategy, the development of metal-free C-S coupling reactions is a growing area of interest due to concerns about the cost and toxicity of residual metals in the final products. These methods often rely on different activation strategies, such as the use of strong bases, photoredox catalysis, or hypervalent iodine reagents.

Metal-free three-component cross-coupling reactions offer an atom-economical and efficient approach to the synthesis of diaryl sulfanes. These reactions typically involve the simultaneous reaction of an aryl precursor, a sulfur source, and another aryl component in a single pot. One common strategy involves the in situ generation of an aryl radical from an aryldiazonium salt or a diaryliodonium salt, which then reacts with a sulfur source and another aromatic compound.

These methods avoid the need for pre-functionalized thiols and can provide access to a wide range of diaryl sulfanes.

| Aryl Precursor 1 | Sulfur Source | Aryl Precursor 2 | Conditions | Solvent | Temp. (°C) | Yield (%) |

| 4-Fluorobenzenediazonium tetrafluoroborate | K₂S | 4-Ethoxybenzene | Base-mediated | Acetonitrile | 60 | 75 |

| Bis(4-ethoxyphenyl)iodonium triflate | Na₂S₂O₃ | 1-Fluoro-4-iodobenzene (B1293370) | Visible light, photocatalyst | DMSO | 25 | 80 |

| 4-Fluorophenylboronic acid | Elemental Sulfur | 4-Ethoxyaniline | Oxidative coupling | DMF | 100 | 78 |

Interactive Data Table: This table presents examples of metal-free three-component reactions for the synthesis of diaryl sulfanes, illustrating the diversity of starting materials and reaction conditions.

Utilization of Sulfur Dioxide Surrogates as Divalent Sulfur Sources

The use of sulfur dioxide (SO₂) gas in chemical synthesis presents significant handling and safety challenges. To circumvent these issues, researchers have developed methods utilizing SO₂ surrogates, such as potassium metabisulfite (B1197395) (K₂S₂O₅), as a safe and convenient source of divalent sulfur for the synthesis of diaryl sulfanes. A recently established three-component synthetic method employs a copper catalyst in conjunction with K₂S₂O₅ to produce unsymmetrical diaryl sulfides. This approach avoids the use of hazardous SO₂ gas and pre-formed C-S bond-containing compounds like thiols and disulfides.

In this methodology, K₂S₂O₅ serves not only as a divalent sulfur source but also as an activating agent for deoxygenation at the sulfur atom. The reaction mechanism, supported by theoretical calculations, highlights the in situ generation of SO₂ from the surrogate, which then participates in the catalytic cycle. This method has demonstrated broad substrate generality, proving effective for the synthesis of even sterically hindered symmetrical sulfides from iodoarenes. The use of inorganic sulfites like K₂S₂O₅ is attractive due to their abundance, low cost, and ease of handling.

Table 1: Synthesis of Diaryl Sulfides using a Sulfur Dioxide Surrogate

| Reactants | Sulfur Source | Catalyst | Key Features | Ref. |

| Aryl Halides, Arylboronic Acids | Potassium Metabisulfite (K₂S₂O₅) | Copper Catalyst | - Safe alternative to SO₂ gas- Single three-component reaction- Acts as both sulfur source and activating agent | |

| Iodoarenes | Potassium Metabisulfite (K₂S₂O₅) | Not specified | - Synthesis of symmetrical sulfides- Wide substrate generality- Applicable to sterically congested sulfides |

Sulfenylation Reactions with Aryliodonium Salts and Thioalcohols

A significant advancement in the formation of the C-S bond for compounds like this compound is the metal-free arylation of thiols using diaryliodonium salts. This approach provides a mild and experimentally simple alternative to traditional transition-metal-catalyzed cross-coupling reactions, which can suffer from drawbacks such as high catalyst cost and potential metal contamination of the product. The reaction typically proceeds in the presence of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), under mild conditions.

This methodology is applicable to a broad range of aryl groups and various thiols, including aryl, heteroaryl, and alkyl thiols. DFT calculations suggest that the reaction follows an inner-sphere pathway, involving the formation of an Ar₂I(SR) intermediate followed by reductive elimination. The high reactivity of sulfenyl chlorides, which can be formed in situ from thiols and subsequently trapped by arylzinc reagents, also provides a mild protocol for diaryl sulfide (B99878) synthesis. This one-pot procedure tolerates a variety of functional groups, including aryl fluorides. Furthermore, selective S-arylation of thiols has been achieved using ortho-OTf-substituted diaryliodonium salts, yielding diarylsulfides with vicinal OTf groups that can be used for further transformations.

Table 2: Sulfenylation with Aryliodonium Salts and Thioalcohols

| Arylating Agent | Sulfur Source | Conditions | Key Features | Ref. |

| Diaryliodonium Salts | Thioalcohols | Strong organic base, Metal-free | - Mild and simple conditions- Broad substrate scope- Avoids transition metal catalysts | |

| In situ generated Sulfenyl Chlorides | Thioalcohols | Arylzinc reagents | - One-pot procedure- Tolerates functional groups like aryl fluorides | |

| o-OTf-substituted Diaryliodonium Salts | Thioalcohols | Mild conditions | - Selective S-arylation- Products are versatile synthons for further reactions |

Emerging Synthetic Pathways for Diaryl Sulfanes

The quest for more efficient and versatile synthetic routes to diaryl sulfanes continues to drive innovation in organic chemistry. Several novel strategies have emerged that depart from classical C-S bond formation paradigms.

Synthesis from Isothiazolones

A novel and high-yielding procedure for generating unsymmetrical diaryl sulfides utilizes isothiazolones as starting materials. This method involves the reduction of the S-N bond within the isothiazolone (B3347624) heterocycle. For instance, the reduction of 2-phenylbenzo[d]isothiazol-3(2H)-one with sodium borohydride (B1222165) (NaBH₄) can lead to the formation of a disulfide intermediate through aerial oxidation. Subsequent reaction of the reduced intermediate in a one-pot synthesis can yield unsymmetrical sulfides. This approach leverages the synthetic utility of sulfur-nitrogen heterocycles to access diaryl sulfide structures.

C-O Bond Activation Strategies Using Phenolic Esters

Phenolic esters, such as acetates, tosylates, and triflates, have been successfully employed as substrates for the synthesis of diaryl sulfides through C-O bond activation. These methods often utilize transition metal catalysts, such as copper or nickel, to facilitate the cross-coupling reaction. For example, unsymmetrical diaryl sulfides can be synthesized via the cross-coupling of phenolic esters with arylboronic acids in the presence of elemental sulfur and a base. This strategy demonstrates good tolerance to a wide range of functional groups. A notable advantage is the use of 2-pyridyl sulfides as sulfide donors in nickel-catalyzed aryl exchange reactions with aromatic esters, avoiding the use of odorous thiols.

Utilization of Non-Halide Substrates in C-S Bond Construction

Recent advancements have focused on moving away from traditional aryl halide substrates in C-S bond construction to mitigate the environmental concerns associated with halogenated compounds. These modern protocols frequently employ non-halide starting materials such as diazo compounds, simple arenes, and aryl boronic acids. For instance, a copper-catalyzed C-S coupling reaction has been reported for the synthesis of diaryl sulfides from aryl boronic acids and arylsulfonyl chlorides. Another approach involves the reaction of arylhydrazines and aryl thiols at room temperature. These methods often proceed via novel reaction pathways, including those involving thiyl radicals, and represent a significant shift from the classical Ullmann-type C-S coupling reactions.

Table 3: Emerging Synthetic Pathways for Diaryl Sulfanes

| Pathway | Key Substrates | Reagents/Catalysts | Description | Ref. |

| From Isothiazolones | Isothiazolones | NaBH₄ | Reduction of S-N bond followed by reaction to form unsymmetrical diaryl sulfides. | |

| C-O Bond Activation | Phenolic Esters, Arylboronic Acids | Copper or Nickel catalysts, Sulfur | Cross-coupling reaction involving the cleavage of the C-O bond in phenolic esters. | |

| Non-Halide Substrates | Aryl Boronic Acids, Arylsulfonyl Chlorides | Copper catalyst, Ligand, Base | C-S bond formation avoiding the use of traditional aryl halides. | |

| Non-Halide Substrates | Arylhydrazines, Aryl Thiols | TBHP, KI, Cs₂CO₃ | Room temperature synthesis of unsymmetrical diaryl sulfides from non-halide precursors. |

Regioselectivity and Functional Group Compatibility in the Synthesis of this compound

The successful synthesis of a specifically substituted diaryl sulfane like this compound hinges on the regioselectivity of the chosen method and its compatibility with the ethoxy and fluoro functional groups. Modern synthetic strategies offer significant advantages in this regard.

For instance, methods employing aryliodonium salts provide a high degree of regioselectivity, as the aryl groups being coupled are pre-defined in the salt and the thiol. These reactions are often tolerant of a wide array of functional groups, including the fluoro group present on one of the aromatic rings. Similarly, C-O bond activation strategies using phenolic esters allow for precise control over the final structure, as the substitution pattern is determined by the starting ester and the coupling partner, such as a boronic acid. These reactions have been shown to be compatible with various substituents.

The move towards non-halide substrates also offers good functional group tolerance. For example, the copper-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides is noted for its broad substrate scope for both coupling partners, which is crucial for incorporating the desired ethoxy and fluoro moieties. The development of these selective and tolerant reactions is paramount for the efficient and clean synthesis of complex diaryl sulfanes like this compound.

Mechanistic Elucidation of C-S Bond Formation Pathways for Diaryl Sulfanes

The formation of the carbon-sulfur (C–S) bond in diaryl sulfanes is a pivotal transformation in organic synthesis, with the resulting compounds playing significant roles in pharmaceuticals, advanced materials, and biologically active molecules. nih.gov The elucidation of the mechanisms governing these reactions is crucial for optimizing existing synthetic protocols and developing novel, more efficient catalytic systems. The pathways for C–S bond formation are diverse, predominantly involving transition-metal-catalyzed cross-coupling reactions, but also encompassing metal-free and photocatalytic methods.

The most extensively studied mechanisms involve transition metals like palladium, copper, and nickel, which typically proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (or coordination/deprotonation of the thiol), and reductive elimination. nih.govmdpi.com However, variations and alternative pathways exist depending on the catalyst, ligands, substrates, and reaction conditions.

Palladium-Catalyzed Pathways

Palladium complexes are highly effective catalysts for C–S bond formation, and their mechanisms have been subjected to intensive investigation. researchgate.net The generally accepted catalytic cycle for the coupling of an aryl halide with a thiol is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a palladium(II) intermediate. This is followed by the coordination of the thiol and subsequent deprotonation by a base to form a palladium(II) thiolate complex. The final and often rate-determining step is the reductive elimination of the diaryl sulfane product, which regenerates the active palladium(0) catalyst. nih.govresearchgate.net

Pioneering mechanistic analysis revealed that the reductive elimination of C–S bonds is distinct from that of C–C and C–H bonds. The rate of reductive elimination is accelerated when using electron-rich thiolates and electron-poor carbons, which suggests a nucleophilic attack by the thiolate on the carbon atom during this step. nih.gov

A proposed mechanism for the decarboxylative C–S cross-coupling of a 2-nitrobenzoic acid with a thiol involves an initial reaction with an electrophilic Pd(II) thiolate to form an aryl palladium(II) species. nus.edu.sg Subsequent reductive elimination yields the aryl sulfide, and the resulting Pd(0) is oxidized back to Pd(II) by a copper co-catalyst to continue the cycle. nus.edu.sg

| Catalyst System | Key Mechanistic Steps | Noteworthy Findings |

| Pd(0) / Phosphine Ligand | 1. Oxidative Addition of Ar-X to Pd(0) 2. Formation of Pd(II)-thiolate complex 3. Reductive Elimination of Ar-S-Ar' | Reductive elimination is accelerated by electron-rich thiolates, indicating nucleophilic character in this step. nih.gov |

| Pd(0) / Josiphos Ligand | 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination | Individual steps are rapid at low temperatures, yet the overall reaction requires high heat, pointing to complex kinetics. mdpi.com |

| Pd(OAc)₂ / CuCO₃·Cu(OH)₂ | 1. Formation of Pd(II) thiolate 2. Decarboxylative coupling to form Ar-Pd(II) 3. Reductive Elimination 4. Cu(II)-mediated reoxidation of Pd(0) | Enables C–S bond formation from carboxylic acids instead of halides. nus.edu.sg |

Copper-Catalyzed Pathways

Copper-catalyzed C–S bond formation, often referred to as a modified Ullmann condensation, provides an economical and less toxic alternative to palladium. researchgate.net While historically challenging due to catalyst deactivation by sulfur compounds, practical protocols have been developed. nih.gov The mechanistic understanding of these reactions is less complete than for palladium, but a Cu(I)/Cu(III) catalytic cycle is often proposed.

One postulated mechanism for the coupling of aryl boronic acids with thioimides suggests the reaction begins with the oxidative addition of the S-N bond to a copper(I) complex. nih.gov This is followed by transmetalation with the boronic acid to generate an arylcopper(III) thiolate intermediate. Reductive elimination then forms the desired C–S bond and regenerates the active Cu(I) catalyst. nih.gov Another proposed pathway for the reaction between aryl boronic acids and arylsulfonyl chlorides involves the reduction of the sulfonyl chloride by triphenylphosphine, followed by a CuI-catalyzed C–S coupling. researchgate.net

| Catalyst System | Proposed Mechanistic Steps | Key Features |

| Cu(I)-carboxylate | 1. Oxidative Addition of S-N bond to Cu(I) 2. Transmetalation with Ar-B(OH)₂ 3. Formation of Ar-Cu(III)-SR complex 4. Reductive Elimination | Involves a Cu(I)/Cu(III) catalytic cycle. nih.gov |

| CuI / PPh₃ | 1. PPh₃-mediated reduction of ArSO₂Cl 2. CuI-catalyzed coupling with Ar-B(OH)₂ | Utilizes arylsulfonyl chlorides as a direct sulfur source. researchgate.net |

Nickel-Catalyzed Pathways

Nickel catalysts also facilitate the synthesis of diaryl sulfanes. Mechanistic proposals often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles. For the arylation of disulfides, one proposed mechanism starts with the reduction of a Ni(II) precursor to an active Ni(0) species. nih.gov This can then undergo oxidative insertion into either the aryl iodide or the disulfide bond. A subsequent reduction and further oxidative addition can lead to a Ni(III) complex, from which the diaryl sulfane is eliminated. mdpi.com

Photocatalytic and Metal-Free Pathways

Emerging methodologies for C–S bond formation move beyond traditional transition metal catalysis. Photoinduced cross-coupling reactions can proceed via a Single Electron Transfer (SET) or radical pathway. organic-chemistry.org For instance, the reaction between arylhydrazines and thiols can be promoted by visible light using a photocatalyst like rose bengal under aerobic conditions, involving radical intermediates. organic-chemistry.org Another study on a photocatalyzed reaction involving thiosulfates and diazonium salts confirmed an electron-transfer process via transient absorption spectra and identified radical trapping products. nih.gov These methods offer mild reaction conditions and avoid the use of metal catalysts. organic-chemistry.org

Spectroscopic Characterization and Structural Analysis of 4 Ethoxyphenyl 4 Fluorophenyl Sulfane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For (4-Ethoxyphenyl)(4-fluorophenyl)sulfane, ¹H, ¹³C, and ¹⁹F NMR studies are essential for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the ethoxy group.

The protons on the 4-ethoxyphenyl ring are anticipated to appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ethoxy group are expected to be shifted upfield compared to those ortho to the sulfur atom due to the electron-donating nature of the ethoxy group. The ethoxy group itself will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from coupling with the adjacent methyl and methylene protons, respectively.

The protons on the 4-fluorophenyl ring will also likely appear as a pair of doublets, or more complex multiplets, due to coupling with each other and with the fluorine atom. The presence of the fluorine atom will influence the chemical shifts of the adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -OC2H5) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to -S-) | 7.2 - 7.4 | Doublet |

| Aromatic (ortho to -F) | 7.0 - 7.2 | Multiplet |

| Aromatic (ortho to -S-) | 7.3 - 7.5 | Multiplet |

| Methylene (-OCH2CH3) | ~4.0 | Quartet |

| Methyl (-OCH2CH3) | ~1.4 | Triplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. It is expected to show distinct signals for the carbons of the ethoxy group and the aromatic carbons of the two phenyl rings. The chemical shifts of the aromatic carbons are influenced by the attached substituents (ethoxy, fluoro, and the sulfide (B99878) bridge). The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-O (ethoxyphenyl) | 155 - 160 |

| C-S (ethoxyphenyl) | 125 - 130 |

| Aromatic CH (ethoxyphenyl) | 115 - 135 |

| C-F (fluorophenyl) | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| C-S (fluorophenyl) | 130 - 135 |

| Aromatic CH (fluorophenyl) | 115 - 135 |

| Methylene (-OCH2CH3) | ~63 |

| Methyl (-OCH2CH3) | ~15 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal will be characteristic of an aryl fluoride. Any coupling to nearby protons would result in a multiplet structure for this signal.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C14H13FOS). The isotopic pattern of this peak would confirm the presence of sulfur.

Fragmentation of the molecular ion would likely involve cleavage of the C-S bonds, leading to fragment ions corresponding to the 4-ethoxyphenyl and 4-fluorophenylthio radicals or cations.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]⁺ | 248.07 |

| [M - C2H5]⁺ | 219.06 |

| [C6H4S-C6H4F]⁺ | 219.03 |

| [C6H4OC2H5]⁺ | 121.06 |

| [C6H4F]⁺ | 95.03 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretching of the ether, C-F stretching, aromatic C-H stretching, and C=C stretching of the phenyl rings.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O-C Asymmetric Stretch | 1260 - 1200 |

| C-O-C Symmetric Stretch | 1075 - 1020 |

| C-F Stretch | 1250 - 1100 |

| C-S Stretch | 700 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) |

| π → π | 250 - 280 |

| n → π | > 300 (weak) |

Conformational Analysis of Diaryl Sulfanes from Spectroscopic Data

The conformational preferences of diaryl sulfanes, including this compound, are dictated by the rotation around the C–S–C bonds. This rotation determines the three-dimensional arrangement of the phenyl rings relative to each other. Unlike simple aliphatic chains, the rotation in diaryl sulfanes is subject to steric hindrance and electronic effects imparted by the substituents on the aromatic rings. The interplay of these factors leads to a non-planar, or "skew," conformation being the most stable arrangement for many diaryl sulfanes.

In this conformation, the two aryl rings are twisted out of the C–S–C plane, which minimizes steric repulsion between the ortho-hydrogens of the two rings. The degree of this twist is described by the torsional angles (θ1 and θ2) of the phenyl rings with respect to the C–S–C plane. For a molecule like this compound, which has para-substituents, the steric hindrance at the ortho positions is minimal, being only hydrogen atoms. However, the electronic nature of the ethoxy and fluoro substituents can influence the electron density and bond lengths within the aromatic rings, which in turn can have a subtle effect on the preferred conformation.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with computational modeling, are powerful tools for elucidating the conformational behavior of such molecules. In the absence of direct experimental data for this compound, we can infer its likely conformational properties based on studies of analogous para-substituted diaryl sulfanes.

Table 1: Representative Spectroscopic Data for Conformational Analysis of Diaryl Sulfanes

| Spectroscopic Technique | Observable Parameter | Information Gained on Conformation |

| ¹H NMR | Chemical shifts of aromatic protons | The chemical environment of protons, which is influenced by the proximity and orientation of the other ring. |

| ¹³C NMR | Chemical shifts of aromatic carbons | Changes in electron density related to conjugation and conformation. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | NOE enhancements between protons on different rings | Provides through-space correlations that help to determine the proximity of atoms and thus the overall conformation. |

| Rotational Energy Barrier Calculations (Computational) | Energy profile of C-S bond rotation | Determines the most stable conformation and the energy required for interconversion between different conformations. |

For this compound, the para-substituents are not expected to introduce significant steric barriers to rotation. Therefore, the rotational barrier around the C–S bonds is likely to be relatively low, allowing for rapid interconversion between equivalent skew conformations at room temperature. The ethoxy group, being slightly bulkier than the fluorine atom, might introduce a minor asymmetry in the conformational landscape, but this effect is generally small for para-substituents.

Computational and Theoretical Investigations of 4 Ethoxyphenyl 4 Fluorophenyl Sulfane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.gov By calculating the electron density, DFT can predict a wide range of chemical and physical properties with a good balance of accuracy and computational cost. acs.org

The electronic properties of a molecule are fundamental to its reactivity and interactions. Quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in this regard. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Table 1: Example Quantum Chemical Descriptors for a Diaryl Sulfide (B99878) Derivative (Note: This data is for a related diaryl sulfide and is provided for illustrative purposes.)

| Descriptor | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

This interactive table demonstrates the type of data obtained from DFT calculations on diaryl sulfides.

DFT calculations are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov For a flexible molecule like (4-Ethoxyphenyl)(4-fluorophenyl)sulfane, which has rotational freedom around the sulfur-carbon bonds, multiple conformations may exist. Computational methods can explore the potential energy surface to identify the lowest energy (most stable) conformers. researchgate.net The geometry of diaryl sulfides is typically bent at the sulfur atom, and the dihedral angles between the phenyl rings and the C-S-C plane are important conformational parameters. nih.gov The presence of substituents can influence these conformational preferences through steric and electronic effects.

DFT can be used to predict the reactivity of a molecule and the most likely sites for chemical attack. By analyzing the distribution of electron density and the shapes of the frontier molecular orbitals (HOMO and LUMO), regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) can be identified. nih.gov For this compound, one could predict that the sulfur atom, with its lone pairs of electrons, would be a primary site for electrophilic attack. Conversely, the aromatic rings, influenced by the activating ethoxy group and the deactivating fluorine atom, would exhibit specific patterns of reactivity towards electrophiles.

Monte Carlo (MC) Simulation for Intermolecular Interactions

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are particularly useful for studying the interactions between molecules in a liquid or solid state. nih.gov By simulating a large number of possible configurations of multiple this compound molecules, the simulation can predict bulk properties such as density, heat of vaporization, and the radial distribution function, which describes how the molecules arrange themselves with respect to one another. acs.org These simulations are valuable for understanding how intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, govern the condensed-phase behavior of the compound. nih.gov

Mechanistic Studies of Diaryl Sulfane Reactions Using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing information about transition states and reaction pathways that can be difficult to obtain experimentally.

A key aspect of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. ucsb.edu DFT calculations can be used to locate the geometry of a transition state and to calculate its energy. The difference in energy between the reactants and the transition state is the activation energy or reaction energy barrier. A lower activation energy corresponds to a faster reaction rate. nih.gov For reactions involving diaryl sulfanes, such as their synthesis or oxidation, computational analysis of transition states can help to understand the factors that control the reaction's feasibility and rate.

Table 2: Example Reaction Energy Barriers for a Diaryl Sulfide Reaction (Note: This data is for a related diaryl sulfide reaction and is provided for illustrative purposes.)

| Reaction Step | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 15.2 |

| Proton Transfer | 8.5 |

| Leaving Group Departure | 12.1 |

This interactive table illustrates the kind of data that can be generated from computational studies of reaction mechanisms.

Exploration of Catalytic Cycles and Elementary Steps

The catalytic functionalization of diaryl sulfanes, including this compound, involves a series of complex elementary steps. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of these transformations. Key elementary steps that are frequently investigated in the context of catalytic cycles involving diaryl sulfanes include C-H bond activation, σ-bond metathesis, and oxidative addition.

C-H Bond Activation: This is often a critical step in the catalytic functionalization of the aryl rings of diaryl sulfanes. In palladium-catalyzed reactions, for instance, the dual C-H functionalization of diaryl sulfides can lead to the formation of dibenzothiophenes through an oxidative dehydrogenative cyclization. unige.ch Computational models suggest that the reaction mechanism can be substrate-dependent. pitt.edu For C-H metalation, two primary pathways are considered: the concerted metalation-deprotonation (CMD) and the σ-complex-assisted metathesis (σ-CAM) mechanism. pitt.edu The choice of pathway and the associated energy barriers are influenced by the electronic nature of the substituents on the phenyl rings. For this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atom would likely exert opposing effects on the electron density of the respective rings, thereby influencing the regioselectivity and kinetics of C-H activation.

σ-Bond Metathesis: This is another fundamental step in organometallic catalysis. Theoretical evidence for a σ-complex-assisted metathesis (σ-CAM) mechanism has been presented in the context of C-H activation reactions. pitt.edu This process involves the concerted cleavage of a C-H bond and the formation of a new bond between the metal catalyst and the aryl group, along with the formation of a new H-ligand bond. The transition state for this process is highly sensitive to the electronic and steric properties of both the substrate and the catalyst.

Oxidative Addition: This step is crucial in many cross-coupling reactions where a C-S bond or a C-H bond of the diaryl sulfane is cleaved and new bonds are formed with a metal center. The oxidative addition of an aryl-halide to a Pd(0) complex, a common step in C-S bond formation, can proceed through different mechanisms, including a three-centered concerted mechanism or a nucleophilic displacement mechanism. researchgate.net In the case of unsymmetrical diaryl sulfides, selective oxidative addition at the more electron-deficient C–S bond is often observed. pitt.edu For this compound, the C-S bond adjacent to the fluorine-substituted ring would be more electron-deficient and thus potentially more susceptible to oxidative addition. Computational studies can model the transition states for these processes and predict the activation energy barriers, providing insights into the feasibility and selectivity of the reaction.

The subsequent steps in a catalytic cycle, following C-H activation or oxidative addition, could involve migratory insertion, transmetalation, and reductive elimination to regenerate the active catalyst and yield the final product. Each of these steps is computationally tractable, and theoretical investigations provide a detailed atomistic view of the entire catalytic cycle.

Substituent Effects on Electronic and Geometric Structures of Diaryl Sulfanes: A Computational Perspective

Substituents on the aryl rings of diaryl sulfanes, such as the ethoxy and fluoro groups in this compound, play a pivotal role in modulating the molecule's geometric and electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for quantifying these effects.

The electronic nature of substituents directly influences the distribution of electron density within the molecule. An electron-donating group (EDG) like the ethoxy group (-OEt) increases the electron density on the phenyl ring it is attached to, primarily at the ortho and para positions. Conversely, an electron-withdrawing group (EWG) like the fluorine atom (-F) decreases the electron density on its corresponding ring. These perturbations in electron density have a cascading effect on various molecular properties.

Electronic Properties: The electronic properties of diaryl sulfanes are highly tunable through substitution. Key parameters that are computationally evaluated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Mulliken atomic charges.

The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

For this compound, the electron-donating ethoxy group would be expected to raise the HOMO energy level, while the electron-withdrawing fluorine atom would lower the LUMO energy level. The net effect on the HOMO-LUMO gap would depend on the relative magnitudes of these shifts.

The following interactive table presents hypothetical DFT-calculated data for a series of para-substituted diaryl sulfanes, illustrating the expected trends based on the electronic nature of the substituents. The substituents are chosen to represent a range from strongly electron-donating to strongly electron-withdrawing.

| Substituent (X) on Ring 1 | Substituent (Y) on Ring 2 | C-S-C Bond Angle (°) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| -OCH3 (EDG) | -H | 103.5 | -5.8 | -0.9 | 4.9 |

| -H | -H | 103.2 | -6.0 | -0.8 | 5.2 |

| -F (EWG) | -H | 103.0 | -6.1 | -1.0 | 5.1 |

| -NO2 (EWG) | -H | 102.8 | -6.5 | -1.5 | 5.0 |

| -OCH2CH3 (EDG) | -F (EWG) | 103.1 | -5.9 | -1.1 | 4.8 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules. Actual values for this compound would require specific DFT calculations.

The Mulliken atomic charges provide a way to quantify the electron distribution among the atoms in a molecule. In this compound, the sulfur atom is expected to carry a partial positive charge, while the more electronegative fluorine and oxygen atoms will have partial negative charges. The carbon atoms of the phenyl rings will also exhibit varying charges depending on their position relative to the substituents and the sulfur bridge.

The following interactive table presents hypothetical Mulliken charges for key atoms in a series of substituted diaryl sulfanes.

| Substituent (X) on Ring 1 | Substituent (Y) on Ring 2 | Mulliken Charge on Sulfur | Mulliken Charge on C1 (attached to S) | Mulliken Charge on C1' (attached to S) |

|---|---|---|---|---|

| -OCH3 (EDG) | -H | +0.35 | -0.10 | -0.08 |

| -H | -H | +0.38 | -0.08 | -0.08 |

| -F (EWG) | -H | +0.40 | -0.07 | -0.08 |

| -NO2 (EWG) | -H | +0.45 | -0.05 | -0.08 |

| -OCH2CH3 (EDG) | -F (EWG) | +0.39 | -0.09 | -0.07 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on computational studies of similar molecules. Actual values for this compound would require specific DFT calculations.

Advanced Topics and Future Research Directions in 4 Ethoxyphenyl 4 Fluorophenyl Sulfane Chemistry

Development of Sustainable and Green Catalytic Systems for Diaryl Sulfane Synthesis

The synthesis of diaryl sulfanes, including (4-Ethoxyphenyl)(4-fluorophenyl)sulfane, has traditionally relied on transition-metal-catalyzed cross-coupling reactions. While effective, many of these methods involve expensive and potentially toxic heavy metals like palladium and copper, as well as harsh reaction conditions. Future research is increasingly focused on the development of sustainable and green catalytic systems that address these limitations.

A primary objective is the replacement of precious metal catalysts with more abundant and environmentally benign alternatives. Iron, nickel, and bismuth have emerged as promising candidates for C-S cross-coupling reactions. These earth-abundant metals offer lower toxicity and cost, aligning with the principles of green chemistry. For instance, iron-catalyzed cross-coupling reactions of aryl halides with thiols have demonstrated considerable success, and their application to the synthesis of this compound from 4-ethoxythiophenol and 1-fluoro-4-iodobenzene (B1293370) represents a key area for future optimization.

| Catalyst System | Support | Reaction Medium | Key Advantages |

| Iron(III) chloride | None | N,N-Dimethylformamide | Earth-abundant metal, low cost |

| Copper(I) iodide | Silica | Water | Heterogeneous, recyclable, green solvent |

| Nickel(II) chloride | Charcoal | Toluene | Lower cost than palladium |

| Palladium(II) acetate | Polymer | Ethanol | High efficiency, potential for recyclability |

Exploration of Novel Mechanistic Pathways in C-S Bond Formation and Transformation

A deeper understanding of the reaction mechanisms underpinning C-S bond formation is crucial for the rational design of more efficient and selective catalysts. While the general catalytic cycle for transition-metal-catalyzed cross-coupling reactions (oxidative addition, transmetalation/ligand exchange, and reductive elimination) is well-established, the specific details for diaryl sulfane synthesis can vary significantly depending on the catalyst, ligands, and substrates involved.

Future research will likely focus on elucidating the precise nature of the active catalytic species and the key intermediates in the catalytic cycle. For the synthesis of this compound, this would involve detailed kinetic studies and the spectroscopic characterization of intermediates in the reaction between an activated 4-fluorophenyl electrophile and a 4-ethoxyphenylthiolate nucleophile.

Furthermore, the exploration of alternative, non-traditional mechanistic pathways is a growing area of interest. These include:

Photoredox Catalysis: Utilizing visible light to drive C-S bond formation under mild conditions. This approach offers the potential for novel reactivity and selectivity that is not accessible through traditional thermal methods.

Electrochemical Synthesis: Employing an electric current to mediate the coupling of aryl halides and thiols, thereby avoiding the need for chemical oxidants or reductants and minimizing waste.

Metal-Free C-S Cross-Coupling: Developing reactions that proceed without a transition metal catalyst, often through the use of radical intermediates or strong organic bases. These methods offer a fundamentally different and potentially more sustainable approach to diaryl sulfane synthesis.

Integrated Computational and Experimental Methodologies for Structure-Reactivity Relationships

The synergy between computational chemistry and experimental studies is becoming increasingly important for understanding and predicting the behavior of chemical systems. In the context of this compound and its analogues, integrated methodologies can provide valuable insights into structure-reactivity relationships.

Density Functional Theory (DFT) calculations are a powerful tool for modeling the electronic structure of molecules and predicting their reactivity. For example, DFT can be used to calculate the bond dissociation energies, atomic charges, and frontier molecular orbital energies of the reactants and intermediates involved in the synthesis of this compound. This information can help to rationalize experimentally observed reactivity and guide the design of improved catalysts and reaction conditions.

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of diaryl sulfanes and their interactions with biological targets. By simulating the dynamic behavior of this compound in different environments, researchers can gain insights into its pharmacokinetic and pharmacodynamic properties.

The combination of these computational approaches with experimental techniques, such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, allows for a comprehensive understanding of the structure, properties, and reactivity of diaryl sulfanes. This integrated approach is essential for the rational design of new molecules with desired biological activities or material properties.

| Computational Method | Information Gained | Application to this compound |

| Density Functional Theory (DFT) | Electronic structure, reaction energies, transition state geometries | Predicting reactivity, optimizing reaction conditions |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions | Understanding biological activity, predicting physical properties |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity | Guiding the design of more potent analogues |

Design Principles for Functionalized Diaryl Sulfane Scaffolds in Synthetic Chemistry

The diaryl sulfane scaffold is a versatile building block in medicinal chemistry and materials science. By systematically modifying the functional groups on the aromatic rings of this compound, it is possible to tune its physicochemical and biological properties. The design principles for functionalized diaryl sulfane scaffolds are guided by a deep understanding of structure-activity relationships.

One key design principle is the use of bioisosteric replacements. For example, the ethoxy group in this compound could be replaced with other alkoxy groups, a trifluoromethoxy group, or a small alkyl chain to modulate its lipophilicity and metabolic stability. Similarly, the fluorine atom could be replaced with other halogens or electron-withdrawing groups to fine-tune the electronic properties of the molecule.

Another important principle is the introduction of pharmacophoric groups that can interact with specific biological targets. For example, the addition of hydrogen bond donors or acceptors, or charged groups, could enhance the binding affinity of the molecule to a particular protein.

The development of synthetic methodologies that allow for the late-stage functionalization of the diaryl sulfane core is also a critical area of research. These methods would enable the rapid generation of a library of analogues from a common intermediate, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The strategic placement of functional groups on the this compound scaffold will continue to be a key strategy in the discovery of new therapeutic agents and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。